3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromophenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of a hydrazine derivative with a brominated aromatic aldehyde under acidic conditions. Another approach is the reaction of a bromophenyl-substituted hydrazine with a pyridine carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
1,2,3-Triazolo[4,5-b]pyridine: Lacks the bromophenyl group, resulting in different biological activities and chemical reactivity.
1,2,3-Triazolo[4,5-c]pyridine: Has a different arrangement of nitrogen atoms in the triazole ring, leading to variations in its chemical properties and applications.
1,2,3-Triazolo[4,5-d]pyrimidine: Contains an additional nitrogen atom in the pyridine ring, which can influence its biological activity and chemical behavior
Properties
CAS No. |
62051-96-1 |
---|---|
Molecular Formula |
C11H7BrN4 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(2-bromophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-8-4-1-2-6-10(8)16-11-9(14-15-16)5-3-7-13-11/h1-7H |
InChI Key |
XIEOZCBYNWXBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.